molecular formula C10H10N2O3 B14178307 4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 926275-73-2

4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14178307
CAS No.: 926275-73-2
M. Wt: 206.20 g/mol
InChI Key: GWULMBRFAVZWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is linked to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3-methylpyridin-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or tetrahydrofuran, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research .

Properties

CAS No.

926275-73-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-[(3-methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H10N2O3/c1-7-3-2-6-11-10(7)12-8(13)4-5-9(14)15/h2-6H,1H3,(H,14,15)(H,11,12,13)

InChI Key

GWULMBRFAVZWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.